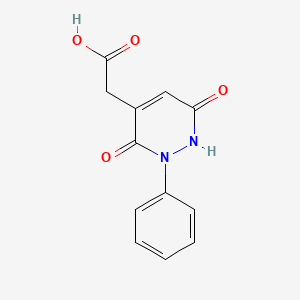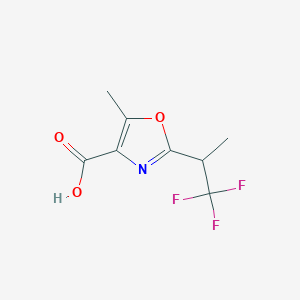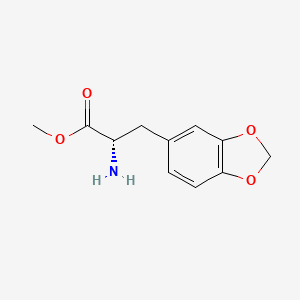
2-Methoxy-3-methyl-4-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. Vinylpyridines are known for their applications in polymer chemistry due to their ability to undergo polymerization reactions. This compound is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 3-position, and a vinyl group at the 4-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-vinylpyridine can be achieved through various methods. One common approach involves the reaction of 2-methoxy-3-methylpyridine with a vinylating agent under suitable conditions. The reaction typically requires a catalyst and may involve the use of solvents to facilitate the process. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-methyl-4-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce ethyl-substituted pyridines.
Applications De Recherche Scientifique
2-Methoxy-3-methyl-4-vinylpyridine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyvinylpyridine-based polymers, which have applications in coatings, adhesives, and ion-exchange resins.
Electrochemical Applications: The compound is utilized in the development of polyvinylpyridine-based electrodes for sensors and electrochemical devices.
Biological Studies: Research on the biological activity of vinylpyridines includes their potential use as antimicrobial agents and in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-methyl-4-vinylpyridine in various applications involves its ability to undergo polymerization and participate in chemical reactions. In polymer chemistry, the vinyl group allows for the formation of long polymer chains through radical or ionic polymerization mechanisms. The methoxy and methyl groups can influence the reactivity and stability of the compound in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the methoxy and methyl groups.
4-Vinylpyridine: Similar but with the vinyl group at the 4-position and no methoxy or methyl groups.
2-Methoxy-4-vinylpyridine: Similar but with the methoxy group at the 2-position and the vinyl group at the 4-position.
Uniqueness
2-Methoxy-3-methyl-4-vinylpyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. The presence of both methoxy and methyl groups, along with the vinyl group, provides distinct chemical properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-ethenyl-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-6-10-9(11-3)7(8)2/h4-6H,1H2,2-3H3 |
Clé InChI |
QQIIMHPOKAZLFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
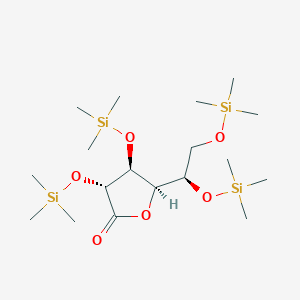
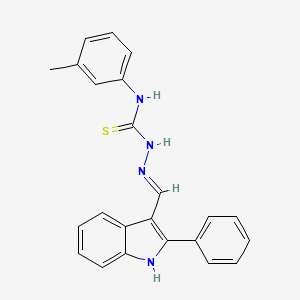
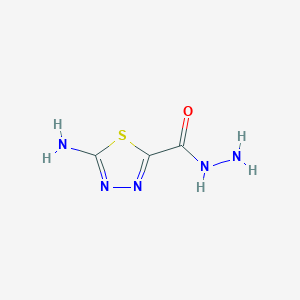

![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
